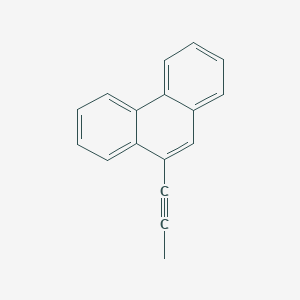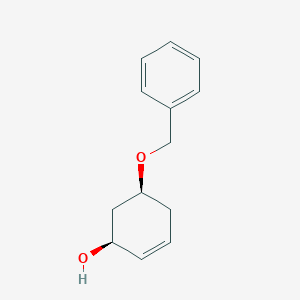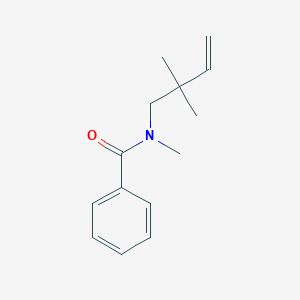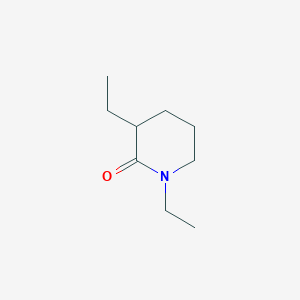
Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbonyl group flanked by two 5-methoxy-2,1-phenylene units, each of which is further bonded to a hydrogen sulfate group. The presence of these functional groups imparts distinct chemical reactivity and potential utility in diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) typically involves the reaction of 5-methoxy-2,1-phenylene derivatives with a carbonyl source under specific conditions. One common method includes the use of a carbonyl chloride derivative, which reacts with the phenylene units in the presence of a suitable base to form the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydrogen sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various derivatives with different functional groups replacing the hydrogen sulfate units.
Wissenschaftliche Forschungsanwendungen
Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) exerts its effects involves interactions with specific molecular targets. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, while the hydrogen sulfate groups can engage in ionic interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-2,1-phenylene derivatives: These compounds share the phenylene core but differ in the functional groups attached.
Carbonyl-containing compounds: Compounds with similar carbonyl groups but different substituents.
Hydrogen sulfate derivatives: Compounds with hydrogen sulfate groups attached to different aromatic or aliphatic cores.
Uniqueness
Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both carbonyl and hydrogen sulfate groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
399030-97-8 |
|---|---|
Molekularformel |
C15H14O11S2 |
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
[5-methoxy-2-(4-methoxy-2-sulfooxybenzoyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C15H14O11S2/c1-23-9-3-5-11(13(7-9)25-27(17,18)19)15(16)12-6-4-10(24-2)8-14(12)26-28(20,21)22/h3-8H,1-2H3,(H,17,18,19)(H,20,21,22) |
InChI-Schlüssel |
YQWLVNZLLCCPSN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OS(=O)(=O)O)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


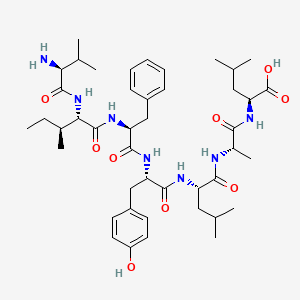
![(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide](/img/structure/B14255856.png)
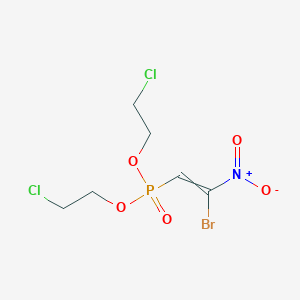
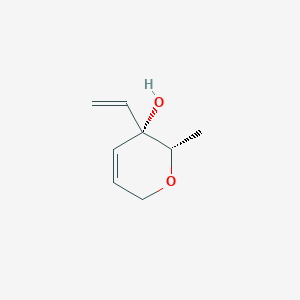

![O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine](/img/structure/B14255879.png)
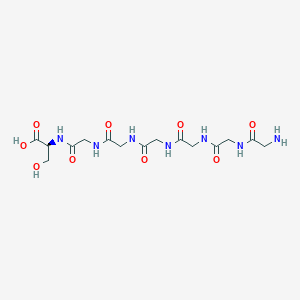
![1-[2-(4-Nitrophenyl)ethenyl]azulene](/img/structure/B14255883.png)
